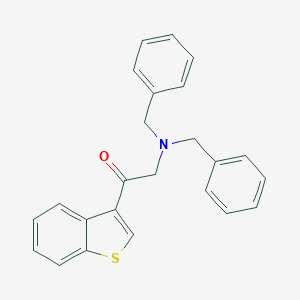![molecular formula C6H7N3O2S2 B274539 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B274539.png)
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one, also known as ATSO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as an anti-tumor and anti-inflammatory agent.
作用机制
The anti-tumor activity of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one is thought to be mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of cell proliferation and survival. This compound has been found to suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of IκBα, a key regulator of the pathway. This results in the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress and protect against ischemia-reperfusion injury in animal models.
实验室实验的优点和局限性
One of the main advantages of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one is its relatively low toxicity compared to other anti-tumor agents, making it a promising candidate for further development as a cancer therapy. However, its solubility in water is limited, which can pose challenges for its use in in vivo studies. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
Future research on 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one should focus on elucidating its mechanism of action in greater detail, as well as investigating its potential use in combination with other anti-tumor agents. Additionally, further studies are needed to determine the efficacy of this compound in animal models and its potential for clinical use in humans.
Conclusion
In conclusion, this compound is a promising compound with potential applications as an anti-tumor and anti-inflammatory agent. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to the induction of apoptosis in cancer cells. While further research is needed to determine its optimal dosage and administration route, this compound represents a promising candidate for further development as a cancer therapy.
合成方法
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one can be synthesized through a multi-step reaction process involving the condensation of 2-chloroacetaldehyde with thiourea, followed by cyclization with ethyl acetoacetate and subsequent oxidation with sodium hypochlorite. The final product is obtained through the addition of ammonium hydroxide to the reaction mixture.
科学研究应用
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one has been extensively studied for its potential anti-tumor and anti-inflammatory properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.
属性
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S2/c7-5-8-9-6(13-5)12-3-1-2-11-4(3)10/h3H,1-2H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPPYWUZNLPVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
897286-87-2 |
Source


|
| Record name | 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
![4-(4-cyclopropyl-5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B274476.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274477.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274478.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274479.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274496.png)
![4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B274499.png)
![1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274508.png)